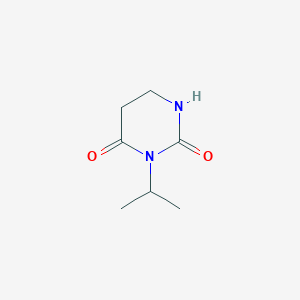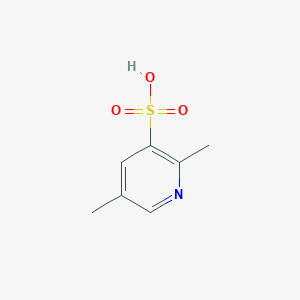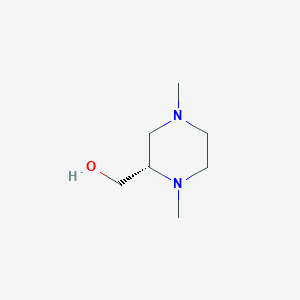
(S)-(1,4-Dimethylpiperazin-2-YL)methanol
概要
説明
Methanol, also known as methyl alcohol or wood alcohol, is the simplest of a long series of organic compounds called alcohols . It consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F) . It forms explosive mixtures with air and burns with a nonluminous flame .
Molecular Structure Analysis
Methanol’s molecular structure consists of one carbon atom, one oxygen atom, and four hydrogen atoms . The carbon atom is bonded to three hydrogen atoms and one oxygen atom. The oxygen atom is, in turn, bonded to the fourth hydrogen atom .
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For instance, it can react with hydrohalic acids to form alkyl halides under acidic conditions . It can also be used in the production of formaldehyde and other chemicals .
Physical And Chemical Properties Analysis
Methanol is a clear liquid with polar properties, making it a good solvent . It is also highly flammable . It has a sharp wine-like odor and a burning taste . It is completely miscible in water .
科学的研究の応用
Methanol as a Chemical Marker in Power Transformers
Methanol has been identified as a significant marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil, originating from the degradation of insulating paper, serves as an indicator of cellulose insulation's ageing. Analytical methods for methanol determination include gas chromatography with mass spectrometry or flame ionization detection. The relationship between methanol generation and cellulose degradation has been confirmed, suggesting its utility in monitoring transformer health (Jalbert et al., 2019).
Hydrogen Production from Methanol
The thermochemical conversion of methanol to hydrogen is a promising approach for hydrogen production. Methanol serves as a liquid hydrogen carrier, offering a sustainable pathway to a hydrogen economy. Various production methods, including steam reforming and partial oxidation, have been explored, with copper-based catalysts showing high activity. Advances in catalyst development and reactor technology aim to improve efficiency and selectivity towards hydrogen production (García et al., 2021).
Methanol to Dimethyl Ether Conversion
Methanol dehydration to produce dimethyl ether (DME), a clean fuel and valuable chemical, has been extensively studied. Research focuses on the development of efficient catalysts, including zeolites and modified aluminas, to enhance the conversion process. DME synthesis from methanol presents a viable route for the production of alternative fuels and chemicals, highlighting the importance of methanol in industrial applications (Bateni & Able, 2018).
Methanol as a Spark Ignition Engine Fuel
Methanol's application as an alternative fuel for spark ignition engines has been analyzed, showing potential for reduced emissions and improved efficiency compared to conventional fuels. While methanol engines require minimal modifications, they offer cleaner combustion and are a viable option for reducing the environmental impact of transportation (Kowalewicz, 1993).
作用機序
Safety and Hazards
将来の方向性
The future of methanol lies in its potential as a renewable energy source . Research is being conducted on the power-to-methanol process, which involves the conversion of CO2 and H2 (produced with renewable energy) into methanol . This process could potentially provide a sustainable and renewable way of producing methanol .
特性
IUPAC Name |
[(2S)-1,4-dimethylpiperazin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZRJZZIYNPKU-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H](C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1,4-Dimethylpiperazin-2-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



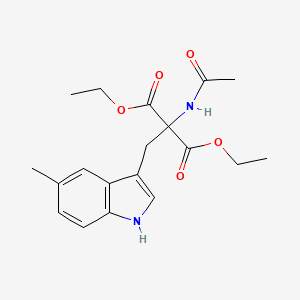
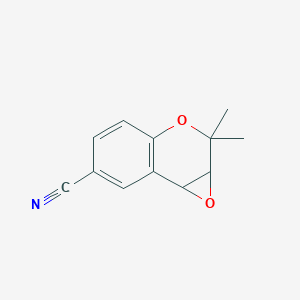


![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)



